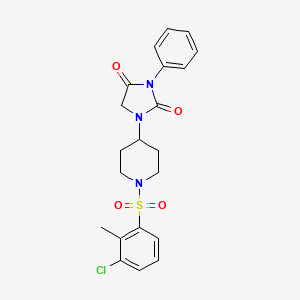

1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

The compound 1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic piperidine derivative featuring an imidazolidine-2,4-dione core and a sulfonamide-linked 3-chloro-2-methylphenyl group. Its molecular formula is C₂₁H₂₀ClN₃O₃S, with a molecular weight of approximately 453.91 g/mol.

Properties

IUPAC Name |

1-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-15-18(22)8-5-9-19(15)30(28,29)23-12-10-16(11-13-23)24-14-20(26)25(21(24)27)17-6-3-2-4-7-17/h2-9,16H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADKBSOSIZQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 447.93 g/mol. The structure features a piperidine ring linked to a sulfonyl group and an imidazolidine moiety, suggesting diverse pharmacological potential due to the presence of nitrogen and sulfur functionalities.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia cells . The mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival.

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against resistant bacterial strains and fungi, indicating potential applications in treating infections. The presence of the sulfonamide group in its structure is often associated with antibacterial activity, which could be relevant for this compound as well.

Analgesic and Anti-inflammatory Effects

Studies on related piperidine derivatives have revealed enhanced analgesic and anti-inflammatory activities when an electro-attracting group is present in the benzyl moiety . This suggests that modifications to the structure of this compound could lead to improved therapeutic profiles in pain management and inflammation reduction.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

Scientific Research Applications

Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell growth and displaying activity against resistant bacterial strains. The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors, affecting metabolic pathways in cancer cells.

- Receptor Binding : The piperidine moiety may facilitate binding to specific receptors involved in cell signaling and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antibacterial activity, making this compound a candidate for further investigation in antimicrobial therapies.

Applications in Research

The following table summarizes the potential applications of 1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione based on its structural components:

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Research | Investigating the compound's ability to inhibit tumor growth in various cancer cell lines. | Development of novel anticancer agents. |

| Antibiotic Development | Evaluating antimicrobial efficacy against resistant bacterial strains. | Addressing antibiotic resistance issues. |

| Synthetic Chemistry | Exploring synthetic pathways for derivative compounds with enhanced properties. | Expanding the library of bioactive compounds. |

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations, molecular properties, and inferred biological activities:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by cyclization to form the imidazolidine-2,4-dione core. Key steps include:

- Sulfonylation : React 3-chloro-2-methylbenzenesulfonyl chloride with a piperidine derivative in dichloromethane (DCM) using NaOH as a base at 0–5°C to prevent side reactions .

- Cyclization : Introduce the phenyl group via nucleophilic substitution or condensation, monitored by TLC.

- Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the product. Yield optimization requires strict temperature control, stoichiometric precision, and inert atmosphere conditions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, piperidine, and imidazolidine-dione moieties. Key peaks include sulfonyl S=O (~1350 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.1 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) to assess purity (>99%) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₂ClN₃O₄S: 448.11) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) resolve contradictions in reported synthetic yields or purity data?

- Methodological Answer :

- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions. For example, a 2³ factorial design can reveal optimal conditions for sulfonylation efficiency .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between reaction time and yield) to pinpoint maxima. Central Composite Design (CCD) reduces required runs by 40% compared to one-factor-at-a-time approaches .

- ANOVA : Statistically validate significant factors (e.g., p < 0.05 for temperature effect) .

Q. What computational strategies predict the reactivity and mechanistic pathways of the sulfonylation and cyclization steps?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for sulfonylation using Gaussian08. Identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Machine Learning (ML) : Train models on ICReDD’s reaction databases to predict optimal solvents (e.g., DCM vs. THF) based on electronic parameters (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate cyclization kinetics under varying pH conditions to guide experimental pH adjustments .

Q. How can structure-activity relationship (SAR) studies leverage the piperidine and imidazolidine-dione motifs to identify biological targets?

- Methodological Answer :

- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. Prioritize docking poses with sulfonyl groups interacting with catalytic residues .

- In Vitro Assays : Test inhibition of COX-2 or acetylcholinesterase (IC₅₀ determination). Compare with known piperidine-based inhibitors (e.g., donepezil analogs) .

- ADMET Prediction : Use SwissADME to evaluate blood-brain barrier (BBB) penetration and CYP450 metabolism, guiding in vivo study design .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Kinetic Control : Lower reaction temperature (0°C) during sulfonylation to favor primary amine attack over competing pathways .

- Scavenging Agents : Add molecular sieves to absorb water, reducing hydrolysis of sulfonyl chloride .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust reagent addition rates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.